REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]([C:11]2[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=2)O)=[CH:5][CH:4]=1.S(Cl)([Cl:21])=O>>[Cl:21][CH:9]([C:11]1[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=1)[C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1
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Name
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|
Quantity
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30 g
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Type
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reactant
|
Smiles
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COC1=CC=C(C=C1)C(O)C1=CC=C(C=C1)OC
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Name
|
|
Quantity
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40 mL
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Type
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reactant
|
Smiles
|
S(=O)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting mixture was refluxed for 2.5 hours
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Duration
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2.5 h
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Type
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CONCENTRATION
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Details
|
concentrated
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Name
|
|
Type
|
product
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Smiles
|
ClC(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |